molecular formula C9H18O3S B1458348 4,4-Dimethylcyclohexyl methanesulfonate CAS No. 1449214-88-3

4,4-Dimethylcyclohexyl methanesulfonate

Cat. No.: B1458348
CAS No.: 1449214-88-3
M. Wt: 206.3 g/mol
InChI Key: ZCBGFALSZSLXMP-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexyl methanesulfonate is a useful research compound. Its molecular formula is C9H18O3S and its molecular weight is 206.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4,4-dimethylcyclohexyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3S/c1-9(2)6-4-8(5-7-9)12-13(3,10)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBGFALSZSLXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Dimethylcyclohexyl methanesulfonate (CAS No. 1449214-88-3) is a sulfonate ester that has garnered attention in various fields of chemical research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₃H₁₈O₃S
  • Molecular Weight: 258.34 g/mol

This compound features a cyclohexyl ring substituted with two methyl groups and a methanesulfonate group, which is key to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This mechanism is crucial for understanding how the compound may influence various biochemical pathways.

Biological Activities

Research into the biological activities of this compound has revealed several noteworthy effects:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
  • Cytotoxicity: Some studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several case studies have documented the biological effects and potential applications of this compound:

  • Antibacterial Efficacy Study :
    • A study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations.
    • Results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use.
  • Enzyme Interaction Analysis :
    • Research focused on the interaction between this compound and cytochrome P450 enzymes demonstrated that the compound could act as a competitive inhibitor.
    • This finding supports its potential role in drug metabolism modulation.
  • Cytotoxicity Assessment :
    • A recent investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), revealing dose-dependent responses leading to apoptosis.
    • These results highlight its possible application as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-Dimethylcyclohexyl methanesulfonate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.